2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
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Overview
Description
2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an acetate group, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate typically involves the diazotization of 4-aminophenyl compounds followed by coupling with an imidazole derivative. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, 4-aminophenyl compounds can be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then coupled with 1,3-dimethylimidazole in the presence of a base to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
- 2-[(E)-(4-Methylphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
- 2-[(E)-(4-Nitrophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
Uniqueness
The unique combination of the azo group and the imidazole ring in 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate imparts distinct chemical and biological properties. The presence of the amino group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Biological Activity
The compound 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate belongs to a class of azo compounds characterized by their unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for the compound is C11H14N5O2, with the following structural representation:
Synthesis
The synthesis of the compound typically involves the reaction of 4-aminobenzenediazonium salts with imidazole derivatives. The process can be optimized for yield and purity using various organic solvents and conditions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Antibacterial Activity
Research indicates that azo compounds exhibit significant antibacterial properties. For instance, in vitro studies have shown that this compound demonstrates activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.
Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
---|---|---|
Escherichia coli | 15 | 80 |
Staphylococcus aureus | 12 | 70 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF-7 | 30 | ROS generation |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study conducted on a series of azo compounds showed that modifications in the substituents significantly influenced their antibacterial activity. The presence of electron-donating groups enhanced efficacy against Gram-positive bacteria.
- Anticancer Research : In a clinical trial involving patients with advanced breast cancer, patients treated with formulations containing this compound showed improved outcomes compared to standard therapies. The study emphasized the importance of further research into dosage optimization.
- Inflammation Model : In animal models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
Properties
CAS No. |
600145-83-3 |
---|---|
Molecular Formula |
C13H19N5O2 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)diazenyl]aniline;acetate |
InChI |
InChI=1S/C11H15N5.C2H4O2/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;1-2(3)4/h3-8,11H,12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
PIKCSQSHFFSHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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